5-Cyclopropyl-2-fluoroaniline

Descripción general

Descripción

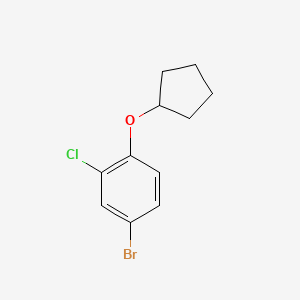

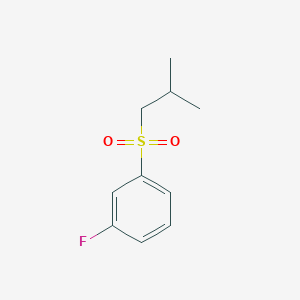

5-Cyclopropyl-2-fluoroaniline is a chemical compound with the molecular formula C9H10FN . It has a molecular weight of 151.18 . This compound is typically stored at -20°C .

Synthesis Analysis

The synthesis of this compound involves a reaction with tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in water at 100°C for 17 hours under an inert atmosphere . The reaction is complete when TLC (EtOAc:PE=l :3) shows no change . The product is then purified by flash chromatography (silica gel, EtOAc:PE=3:7) to yield the title compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FN/c10-8-4-3-7 (5-9 (8)11)6-1-2-6/h3-6H,1-2,11H2 . This indicates the presence of a cyclopropyl group and a fluorine atom attached to an aniline group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Photocatalytic Degradation of Pharmaceuticals

5-Cyclopropyl-2-fluoroaniline, through its structural analogs, has been implicated in studies exploring photocatalytic degradation of pharmaceuticals in the environment. For instance, photocatalytic oxidation was applied to degrade cytostatic drugs like 5-fluorouracil, demonstrating significant removal efficiency. This study underscores the potential of photocatalytic processes in mitigating pharmaceutical pollutants in aqueous environments (Lin & Lin, 2014).

Insecticidal Activities

Derivatives of this compound, specifically 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, have demonstrated notable insecticidal activities. The synthesis of these compounds and their effectiveness against armyworms (Pseudaletia separata Walker) highlights their potential utility in agricultural applications (Shi et al., 2000).

Divergent Rearrangements in Organic Synthesis

The molecule has been part of studies focusing on the rearrangements of cyclopropyl-substituted fluoroepoxides. The research revealed that cyclopropyl-substituted fluoroepoxides can undergo divergent rearrangements, opening up pathways for novel synthetic strategies in organic chemistry (Luo et al., 2014).

Role in Photophysical Studies

The compound's derivatives have found applications in photophysical studies. For example, sulfoindocarbocyanine fluorophores attached to DNA via linkers similar in structure to this compound exhibited significant stacking onto DNA, influencing fluorescence lifetime measurements and FRET efficiency. These findings are crucial for understanding fluorophore-DNA interactions in single-molecule experiments (Ouellet et al., 2011).

Antioxidant and Antibacterial Properties

4-Cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, structurally related to this compound, have been synthesized and evaluated for their antioxidant and antibacterial activities. These compounds displayed significant antioxidant properties and moderate antibacterial activities, suggesting their potential use in pharmaceutical and biological applications (Ghanbari Pirbasti et al., 2016).

Bioimaging Applications

The inclusion of cyclopropyl and fluoroaniline structures in fluorophores has been instrumental in the development of novel imaging agents. Trisaminocyclopropenium cations, for instance, have been synthesized and used as small molecule organic fluorophores for DNA visualization and nuclear counterstaining in cell cultures, demonstrating the potential of such compounds in bioimaging (Guest et al., 2020).

Safety and Hazards

5-Cyclopropyl-2-fluoroaniline is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Mode of Action

The exact mode of action of 5-Cyclopropyl-2-fluoroaniline is currently unknown due to the lack of specific information in the literature . Aniline derivatives typically interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. The presence of the cyclopropyl and fluoro groups may influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

For instance, cyclopropane fatty acids play a role in bacterial membrane physiology . The fluoroaniline moiety may also influence various biochemical pathways, given that fluorinated compounds are often used in medicinal chemistry due to their unique biochemical properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules in the environment can influence the compound’s bioavailability and efficacy.

Análisis Bioquímico

Biochemical Properties

5-Cyclopropyl-2-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form covalent bonds with certain proteins, potentially altering their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can disrupt normal cellular metabolism by interfering with key metabolic enzymes, leading to altered levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including altered cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on the organism, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . This metabolism can lead to the formation of reactive intermediates, which may interact with cellular macromolecules and cause toxicity. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and organelles. This distribution pattern can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

5-cyclopropyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNOSVALSOOKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)

![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)

![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)